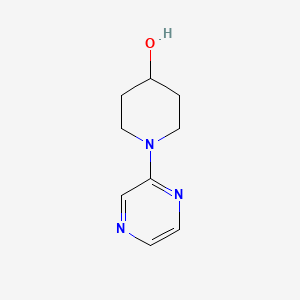

1-(吡嗪-2-基)哌啶-4-醇

描述

“1-(Pyrazin-2-yl)piperidin-4-ol” is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.21902 . It is used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of “1-(Pyrazin-2-yl)piperidin-4-ol” and its derivatives has been reported in several studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of “1-(Pyrazin-2-yl)piperidin-4-ol” consists of a piperidine ring attached to a pyrazine ring via a single bond . The compound has been characterized by IR, Raman, (1)H NMR and UV-Vis spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyrazin-2-yl)piperidin-4-ol” include its molecular formula (C9H13N3O), molecular weight (179.21902), and its structure . Additional properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.作用机制

Target of Action

The primary target of the compound 1-(Pyrazin-2-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

1-(Pyrazin-2-yl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound structure . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 1-(Pyrazin-2-yl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry pathway. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 strains into cells .

Result of Action

The result of the action of 1-(Pyrazin-2-yl)piperidin-4-ol is the prevention of HIV-1 entry into cells. By blocking the CCR5 receptor, the compound inhibits the entry of macrophage-tropic (R5) HIV-1 strains . This results in a slower progression to AIDS and a better response to treatment in infected individuals .

实验室实验的优点和局限性

The use of 1-(Pyrazin-2-yl)piperidin-4-ol in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain. It also has a wide range of applications in the field of organic synthesis and medicinal chemistry. However, there are some limitations to the use of 1-(Pyrazin-2-yl)piperidin-4-ol in laboratory experiments. It is a highly reactive compound and must be handled with caution. It is also sensitive to light and air, and must be kept in a dry, dark place.

未来方向

1-(Pyrazin-2-yl)piperidin-4-ol has a wide range of applications in the field of organic synthesis and medicinal chemistry. It can be used in the synthesis of various drugs, such as anti-cancer drugs, anti-inflammatory drugs, and anti-fungal drugs. It can also be used in the synthesis of various polymers, such as polyurethanes and polyamides. In the future, 1-(Pyrazin-2-yl)piperidin-4-ol could be used in the development of new and improved pharmaceuticals and drugs. Additionally, 1-(Pyrazin-2-yl)piperidin-4-ol could be used in the development of new and improved polymers for a variety of applications. Furthermore, 1-(Pyrazin-2-yl)piperidin-4-ol could be used in the development of new and improved catalysts for organic reactions. Finally, 1-(Pyrazin-2-yl)piperidin-4-ol could be used in the development of new and improved diagnostic tests for diseases.

科学研究应用

药物设计与合成

哌啶类化合物,包括1-(吡嗪-2-基)哌啶-4-醇,是设计药物最重要的合成片段之一 . 它们在制药行业发挥着重要作用 . 它们的衍生物存在于二十多种药物类别中,以及生物碱中 .

HIV治疗

设计、合成并评估了一系列新型哌啶-4-醇衍生物,以治疗HIV . 主要兴趣在于寻找具有新型骨架的CCR5拮抗剂,作为HIV-1的潜在治疗方法 .

哌啶衍生物的合成

关于导致形成各种哌啶衍生物的分子内和分子间反应的科学文献:取代哌啶、螺哌啶、缩合哌啶和哌啶酮 .

光谱分析

已经合成并通过IR、拉曼、(1)H NMR和UV-Vis光谱对有机化合物1-(吡嗪-2-基)哌啶-2-醇进行了表征 .

结构分析

使用B3LYP水平和6-31G(d,p)p基组研究了1-(吡嗪-2-基)哌啶-4-醇的分子结构和构象方面 .

开发快速且经济高效的合成方法

属性

IUPAC Name |

1-pyrazin-2-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-8-1-5-12(6-2-8)9-7-10-3-4-11-9/h3-4,7-8,13H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQZNWLWBIBYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00636000 | |

| Record name | 1-(Pyrazin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

420844-68-4 | |

| Record name | 1-(Pyrazin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3AS-cis)-1,3-Dibenzyltetrahydro-1H-thieno[3,4-D]imidazole-2,4-dione](/img/structure/B1604620.png)